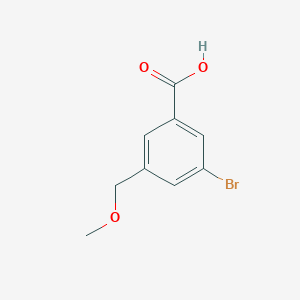
3-Bromo-5-(methoxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(methoxymethyl)benzoic acid: is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a methoxymethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methoxymethyl)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the methoxymethyl group. One common method involves the bromination of 5-(methoxymethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions can yield various substituted benzoic acids.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can result in the formation of alcohols or aldehydes .
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-(methoxymethyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can provide insights into new therapeutic agents .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(methoxymethyl)benzoic acid depends on its specific applicationThe bromine atom and methoxymethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity .
Comparación Con Compuestos Similares
3-Bromo-5-methoxybenzoic acid: Similar structure but lacks the methoxymethyl group.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a methoxymethyl group.
2-Bromo-5-methoxybenzoic acid: The bromine atom is positioned differently on the benzene ring.
Uniqueness: 3-Bromo-5-(methoxymethyl)benzoic acid is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
3-bromo-5-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) |
Clave InChI |
BOZJSFNGFFNAPC-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC(=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


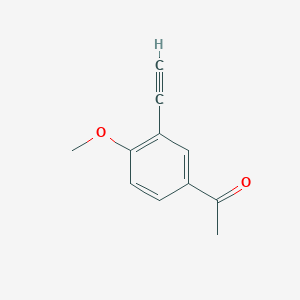

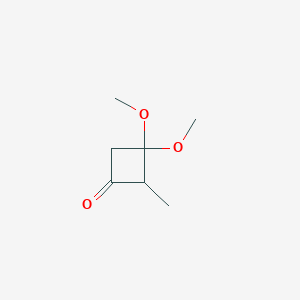
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
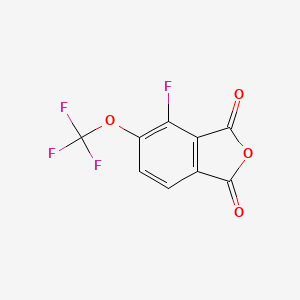
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
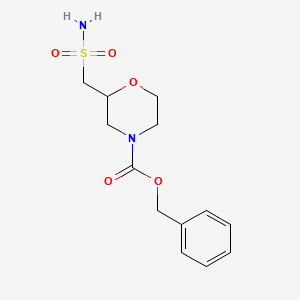

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
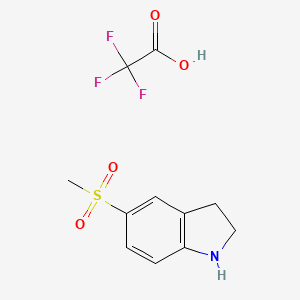
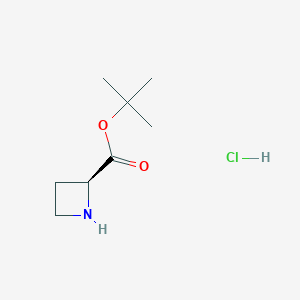
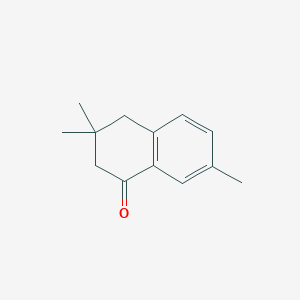
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)
